molecular formula C12H15NO B7846356 4-Isobutoxy-3-methylbenzonitrile

4-Isobutoxy-3-methylbenzonitrile

Cat. No.: B7846356
M. Wt: 189.25 g/mol
InChI Key: QRZAHVXFKIGWAA-UHFFFAOYSA-N
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Description

4-Isobutoxy-3-methylbenzonitrile is a chemical compound that belongs to the class of benzonitriles. It is commonly used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes an isobutoxy group and a methyl group attached to a benzonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxy-3-methylbenzonitrile can be achieved through various methods. One common approach involves the reaction of 4-hydroxy-3-methylbenzonitrile with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, have been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-3-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of 4-isobutoxy-3-methylbenzoic acid.

    Reduction: Formation of 4-isobutoxy-3-methylbenzylamine.

    Substitution: Formation of 4-isobutoxy-3-methyl-2-nitrobenzonitrile or 4-isobutoxy-3-methyl-2-bromobenzonitrile.

Scientific Research Applications

4-Isobutoxy-3-methylbenzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-3-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Isobutoxy-3-methoxybenzonitrile: Similar structure with a methoxy group instead of a methyl group.

    4-Isobutoxy-3-ethylbenzonitrile: Similar structure with an ethyl group instead of a methyl group.

    4-Isobutoxy-3-chlorobenzonitrile: Similar structure with a chlorine atom instead of a methyl group.

Uniqueness

4-Isobutoxy-3-methylbenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isobutoxy group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .

Properties

IUPAC Name

3-methyl-4-(2-methylpropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9(2)8-14-12-5-4-11(7-13)6-10(12)3/h4-6,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZAHVXFKIGWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)OCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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